[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
CAS No.:
Cat. No.: VC16572161
Molecular Formula: C13H21N3O7
Molecular Weight: 331.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O7 |
|---|---|
| Molecular Weight | 331.32 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C13H21N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h6-7,9-11,17-18,21H,3-5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 |
| Standard InChI Key | DEJWABLPYRPZEQ-QCNRFFRDSA-N |
| Isomeric SMILES | CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC/C(=N\O)/NC2=O)O)O |
| Canonical SMILES | CC(C)C(=O)OCC1C(C(C(O1)N2CCC(=NO)NC2=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the oxolane (tetrahydrofuran) derivative family, featuring a hydroxyimino-substituted 1,3-diazinan-2-one moiety. Its molecular formula is C₁₃H₂₁N₃O₇, with a molecular weight of 331.32 g/mol. The stereochemistry is defined by the (2R,3S,4R,5R) configuration, which imposes rigidity on the oxolane ring and influences its interactions with biological targets.
Key Functional Groups
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Oxolane Ring: A five-membered oxygen-containing ring with hydroxyl groups at positions 3 and 4.
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1,3-Diazinan-2-one: A six-membered heterocyclic ring containing two nitrogen atoms and a ketone group.
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Hydroxyimino Group (=N–OH): Positioned at C4 of the diazinane ring, this group enhances hydrogen-bonding capacity and redox activity.
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2-Methylpropanoate Ester: A branched ester moiety linked to the oxolane ring, improving lipid solubility and membrane permeability.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Oxolane Ring Formation: Cyclization of diol precursors using acid catalysis.
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Hydroxyimino Introduction: Reaction of intermediates with hydroxylamine derivatives under basic conditions.
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Esterification: Coupling of the oxolane intermediate with 2-methylpropanoic acid using carbodiimide reagents.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 331.32 g/mol | |
| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |
| Solubility | Moderate in polar solvents | |
| Stability | Sensitive to hydrolysis at pH < 4 |
Biological Relevance and Analogous Compounds
Structural Analog: Molnupiravir
The compound shares structural similarities with Molnupiravir (C₁₃H₁₉N₃O₇, MW 329.3 g/mol), an FDA-authorized antiviral . Key differences include:
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Substituent on Oxolane: Molnupiravir features a pyrimidinone ring with a hydroxyamino group (-NHOH), whereas the query compound has a hydroxyimino-substituted diazinanone .
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Molecular Weight: The query compound is 2.02 g/mol heavier due to the additional hydrogen and oxygen in the hydroxyimino group .
Hypothesized Mechanisms of Action
While direct studies are unavailable, mechanisms are inferred from analogs:
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Viral RNA Incorporation: The hydroxyimino group may act as a mutagenic nucleoside analog, inducing error catastrophe in RNA viruses .
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Enzyme Inhibition: The diazinanone moiety could inhibit viral proteases or polymerases through competitive binding .
Formulation Strategies for Enhanced Delivery
Sustained-Release Microbeads
Research on Molnupiravir’s formulation provides a template for optimizing the query compound’s bioavailability:
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Ionotropic Gelation: Alginate-chitosan microbeads crosslinked with Ca²⁺ ions prolong release kinetics .
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Drug Release Mechanism: Diffusion-controlled release over 12–24 hours, maintaining plasma concentrations .
Polymeric Matrices
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Natural Polymers: Sodium alginate and chitosan improve biocompatibility .
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Synthetic Polymers: Poly(lactic-co-glycolic acid) (PLGA) enhances stability in gastric environments .
Challenges and Future Directions
Stability Optimization
The hydroxyimino group’s susceptibility to hydrolysis necessitates pH-controlled formulations or prodrug strategies.
Target Validation
In vitro studies are required to identify primary targets, such as viral RNA-dependent RNA polymerases or host cell entry receptors.
Preclinical Testing
Rodent models infected with RNA viruses (e.g., SARS-CoV-2, influenza) could validate antiviral efficacy and toxicity profiles.
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